methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide formation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-6-nitro-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[(2Z)-2-({4-[butyl(ethyl)sulfamoyl]benzoyl}imino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Uniqueness
Methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl(methyl)sulfamoyl group and the benzothiazole core makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-6-13-25(3)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(15-21(27)31-4)19-12-7-16(2)14-20(19)32-23/h7-12,14H,5-6,13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOGDUZPUKMTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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